2-(4-Ethoxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(4-Ethoxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes both aromatic and furan ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with a suitable furan derivative under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(4-Ethoxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid: Shares a similar aromatic structure but differs in the functional groups attached to the ring.
4-Ethoxy-3-methoxycinnamic acid: Another compound with a similar aromatic core but different substituents and functional groups.
Uniqueness
2-(4-Ethoxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its combination of aromatic and furan ring systems, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16O6 |
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Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H16O6/c1-3-19-10-5-4-8(6-11(10)18-2)13-9(14(16)17)7-12(15)20-13/h4-6,9,13H,3,7H2,1-2H3,(H,16,17) |
InChI Key |
IXTFDARLIDACQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)O)OC |
Origin of Product |
United States |
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